Boiling Point Elevation vs. Dihalobutenes
The boiling point of 2,3-dibromo-1,4-dichlorobut-2-ene is significantly higher than that of the less substituted analog 1,4-dibromo-2-butene and the positional isomer 1,4-dibromo-2,3-dichlorobut-2-ene. This property is directly attributable to the higher molecular weight and increased polarizability conferred by its specific tetrahalogenation pattern . A higher boiling point indicates stronger intermolecular forces and can influence purification strategies, especially in large-scale distillations where higher temperatures may lead to decomposition of thermally labile products .
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 218.4 °C |
| Comparator Or Baseline | 1,4-Dibromo-2-butene (C4H6Br2): 205 °C ; 1,4-Dichloro-2-butene (C4H6Cl2): 125.5-159 °C ; 1,4-Dibromo-2,3-dichlorobut-2-ene (C4H4Br2Cl2): 154 °C (estimated) |
| Quantified Difference | ΔT ≈ +13.4 °C to +64.4 °C higher |
| Conditions | Standard atmospheric pressure (760 mmHg); predicted or experimental values from various sources. |
Why This Matters
The elevated boiling point of 2,3-dibromo-1,4-dichlorobut-2-ene may allow for easier separation from lower-boiling impurities or solvents in a reaction mixture, offering a potential process advantage over its less substituted analogs.
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- [2] Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. View Source
- [3] Wikipedia. (n.d.). 1,4-Dichlorobut-2-ene. Retrieved from en.wikipedia.org. View Source
- [4] PubChem. (n.d.). 1,4-Dibromo-2,3-dichlorobut-2-ene. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
